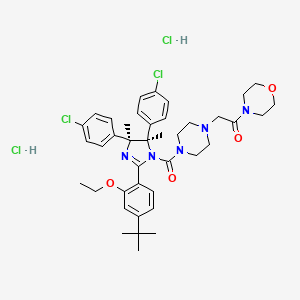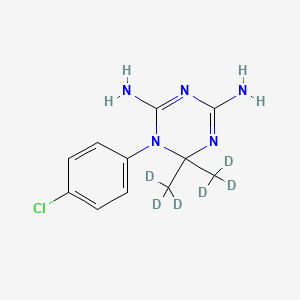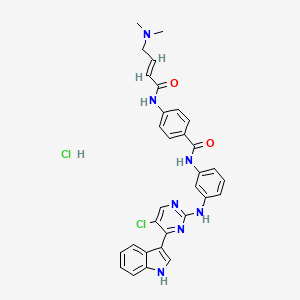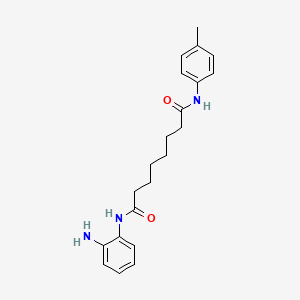
Mebeverine alcohol D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound works by relaxing the smooth muscles in the intestine , which helps reduce painful spasms and cramps .
Mebeverine alcohol D5: ) is a synthetic compound used as a medication to treat gastrointestinal disorders. It is commonly prescribed for conditions such as and functional bowel disorders.
Preparation Methods
Industrial Production: Information on industrial-scale production methods is limited. it is likely that Mebeverine alcohol D5 is synthesized through chemical processes involving deuterium labeling.
Chemical Reactions Analysis
Reactivity: Mebeverine alcohol D5 is a metabolite of Mebeverine, and its chemical reactivity is closely related to the parent compound.
Common Reactions: this compound may undergo reactions such as oxidation, reduction, and substitution
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers may use Mebeverine alcohol D5 as a labeled compound for studies related to drug metabolism, pharmacokinetics, and bioavailability.
Biology and Medicine: Its applications in biology and medicine are not extensively reported, but it likely plays a role in understanding Mebeverine’s effects on gut motility and smooth muscle function.
Industry: Industrial applications remain speculative due to limited information.
Mechanism of Action
- Mebeverine alcohol D5’s mechanism of action involves modulating smooth muscle contraction in the gastrointestinal tract.
Molecular Targets: It likely interacts with receptors or ion channels involved in muscle relaxation.
Pathways: Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Mebeverine alcohol D5’s uniqueness lies in its deuterium labeling, which allows researchers to track its fate in vivo.
Similar Compounds: While this compound is distinct, it shares similarities with Mebeverine and other related compounds.
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
270.42 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol |
InChI |
InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2 |
InChI Key |
ZGZAPRVKIAFOPL-SGEUAGPISA-N |
SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
